molecular formula C11H10BNO2 B567810 (2-(Pyridin-2-yl)phenyl)boronic acid CAS No. 1243264-50-7

(2-(Pyridin-2-yl)phenyl)boronic acid

Cat. No.: B567810
CAS No.: 1243264-50-7
M. Wt: 199.016
InChI Key: IVFOENMIVYCLDS-UHFFFAOYSA-N
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Description

(2-(Pyridin-2-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a pyridine ring at the ortho position. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various chemical transformations, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyridin-2-yl)phenyl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. A common method includes the reaction of 2-bromopyridine with a metalation reagent such as n-butyllithium to form an organolithium intermediate. This intermediate is then reacted with a boronic acid ester to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the recovery and recycling of boronic acid reagents to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-(Pyridin-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Typical reaction conditions involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki–Miyaura coupling, the major product is a biaryl compound, while oxidation reactions yield boronic esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Pyridin-2-yl)phenyl)boronic acid is unique due to the ortho substitution of the pyridine ring, which enhances its reactivity and allows for the formation of more stable complexes with transition metals. This makes it particularly valuable in catalytic applications and the synthesis of complex organic molecules .

Properties

IUPAC Name

(2-pyridin-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12(15)10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFOENMIVYCLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=CC=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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